2-Ethoxy-1-phenyl-1,2-dihydropyridine

Description

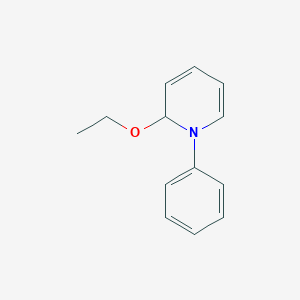

2-Ethoxy-1-phenyl-1,2-dihydropyridine (C₁₃H₁₅NO) is a 1,2-dihydropyridine (1,2-DHP) derivative characterized by an ethoxy group at the 2-position and a phenyl substituent at the 1-position of the partially saturated pyridine ring. This compound belongs to a class of nitrogen-containing heterocycles with significant synthetic and pharmacological relevance. The 1,2-DHP scaffold serves as a versatile intermediate in organic synthesis, particularly in constructing pyrrolidine frameworks (critical in drug discovery) and participating in cycloaddition reactions .

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-ethoxy-1-phenyl-2H-pyridine |

InChI |

InChI=1S/C13H15NO/c1-2-15-13-10-6-7-11-14(13)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 |

InChI Key |

KEOHRLBRIQOTPL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1C=CC=CN1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Metal-Catalyzed Cross-Coupling Reactions

One approach to synthesize 1,2-dihydropyridine derivatives involves palladium- or copper-catalyzed coupling reactions between pyridone derivatives and arylboronic acids. For example, the production of 1-phenyl-1,2-dihydropyridine analogues can be achieved by reacting 3-(2-cyanophenyl)-5-(2-pyridyl)-2(1H)-pyridone with phenylboronic acid in the presence of copper acetate and triethylamine, yielding the corresponding 1,2-dihydropyridine-2-one compounds with potential for further functionalization.

While this method is reported for 1,2-dihydropyridine-2-one derivatives, it establishes a precedent for using metal-catalyzed cross-coupling to introduce phenyl substituents at the 1-position of the dihydropyridine ring, which is relevant for synthesizing this compound.

Thermal Cyclization of Hydroxamic Acid Esters

Fowler et al. demonstrated a method involving thermal cyclization of hydroxamic acid esters to yield 1,2-dihydropyridines. The process starts with the preparation of hydroxamic acid derivatives via acylation of amines, followed by heating through a hot tube to induce cyclization, producing 1,2-dihydropyridines in moderate yields (32–58%). This method allows for structural diversity by varying the acyl groups and substituents on the pyridine ring.

Asymmetric Synthesis via N-Acyl Pyridinium Salts

Comins et al. developed an asymmetric synthesis route to 2-substituted 1,2-dihydropyridines using N-acyl pyridinium salts derived from pyridine and chiral chloroformates. Reaction with Grignard reagents followed by treatment with silica gel containing oxalic acid provides chiral 1,2-dihydropyridines with high diastereomeric excess (up to 92%) and good yields (58–87%). This method is particularly useful for obtaining enantiopure 1,2-DHPs, which can be adapted for 2-ethoxy substitution by selecting appropriate Grignard reagents.

| Entry | Chiral Chloroformate | Grignard Reagent | Product Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|---|

| 1 | (−)-8-(4-Phenoxyphenyl)menthol | n-Propylmagnesium chloride | 72 | 82 |

| 2 | (−)-8-Phenyl-menthol | n-Propylmagnesium chloride | 81 | 78 |

| 3 | (−)-8-(4-Phenoxyphenyl)menthol | n-Hexylmagnesium chloride | 81 | 91 |

| 4 | (−)-8-(4-Phenoxyphenyl)menthol | Benzylmagnesium chloride | 58 | 76 |

| 5 | (−)-8-(4-Phenoxyphenyl)menthol | Vinylmagnesium bromide | 71 | 90 |

Table 1: Selected yields and diastereomeric excesses for asymmetric synthesis of 1,2-dihydropyridines.

Partial Reduction of Pyridines (Birch Reduction)

Donohoe et al. reported the partial reduction of electron-deficient pyridines using Birch reduction conditions (sodium in liquid ammonia) or sodium naphthalene in tetrahydrofuran (THF) to yield 1,2-dihydropyridines. This method allows for reductive alkylation by quenching with electrophiles, providing a versatile route to 2-substituted 1,2-DHPs. The yields range from 78% to 99%, depending on the electrophile used.

| Entry | Electrophile (R–X) | Product R Group | Method | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl iodide (MeI) | Methyl (Me) | A | 99 |

| 2 | Ethyl iodide (EtI) | Ethyl (Et) | B | 78 |

| 3 | Isobutyl iodide | Isobutyl (iBu) | A | 93 |

| 4 | Allyl bromide | Allyl | A | 90 |

| 5 | 4-Chlorobutyl iodide | (CH2)4Cl | A | 99 |

Method A: Sodium in ammonia/THF; Method B: Sodium/naphthalene in THF.

This approach can be tailored to introduce ethoxy substituents at the 2-position by using appropriate electrophiles or subsequent functional group transformations.

Enamine and Azadiene Cycloaddition

Palacios et al. described the synthesis of 1,2-dihydropyridines by cycloaddition reactions between enamines and 2-azadienes prepared via aza-Wittig reactions. The reaction proceeds under reflux in toluene to yield substituted dihydropyridines regioselectively. This method offers a modular approach to introduce various substituents, including ethoxy groups, by selecting suitable starting materials.

Imino-Aldol Reaction Using Vinyloxiranes

Brunner et al. synthesized functionalized 1,2-dihydropyridines by reacting vinyloxiranes with benzhydryl-protected aldimines in the presence of scandium triflate catalyst. The reaction proceeds via a vinylogous imino-aldol mechanism to afford 1,2-dihydropyridines in yields up to 63%. This method allows for the introduction of functional groups such as ethoxy substituents by appropriate choice of substrates.

Summary Table of Preparation Methods

Research Discoveries and Practical Considerations

The asymmetric synthesis methods provide access to enantiopure 1,2-dihydropyridines, which are valuable for pharmaceutical applications due to their chiral nature.

The Birch reduction approach is notable for its high yields and the ability to introduce a variety of substituents at the 2-position, including ethoxy groups, by selecting suitable electrophiles.

Metal-catalyzed cross-coupling reactions offer a robust route to install phenyl groups at the 1-position, which is critical for synthesizing this compound.

Thermal cyclization and cycloaddition methods provide alternative pathways that can be optimized for specific substituents and functional groups, including ethoxy moieties.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-phenyl-1,2-dihydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Therapeutic Applications

Cardiovascular Diseases

One of the most significant applications of 2-ethoxy-1-phenyl-1,2-dihydropyridine is its potential as a calcium channel blocker . This property makes it relevant in the development of medications for various cardiovascular diseases. Calcium channel blockers are essential in treating hypertension and angina by inhibiting calcium influx into cardiac and smooth muscle cells, thereby reducing contractility and vascular resistance.

Antinociceptive Activity

Research has indicated that dihydropyridine derivatives exhibit antinociceptive activity. For instance, studies show that certain analogues can provide substantial pain relief comparable to established analgesics . This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy as an analgesic agent.

Neurological Disorders

The compound's structural similarities with other known therapeutic agents suggest potential applications in treating neurological disorders such as Parkinson's disease and multiple sclerosis. Dihydropyridine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter release .

Biological Interactions

Understanding the biological interactions of this compound is crucial for elucidating its mechanism of action:

Binding Affinity Studies

Research into the binding affinity of this compound to various biological targets is ongoing. These studies aim to clarify how it interacts with calcium channels and other receptors involved in cardiovascular and neurological functions .

Case Studies

Several case studies highlight the therapeutic potential of dihydropyridines:

- Case Study on Antinociceptive Effects : A study demonstrated that specific dihydropyridine analogues exhibited significant pain-relieving effects in animal models, indicating their potential as new analgesics .

- Clinical Trials for Cardiovascular Applications : Ongoing clinical trials are assessing the efficacy of calcium channel blockers derived from dihydropyridines in managing hypertension and angina pectoris.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-phenyl-1,2-dihydropyridine involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate the influx of calcium ions, leading to various physiological effects. This mechanism is similar to other dihydropyridines, which are known to act as calcium channel blockers .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Reactivity

- 1-Phenoxycarbonyl-1,2-dihydropyridine: The phenoxycarbonyl group at the 1-position increases electrophilicity at the 2-position, enabling Diels-Alder reactions with high stereoselectivity (e.g., 95% endo selectivity with camphorsultam derivatives) . In contrast, the ethoxy group in 2-Ethoxy-1-phenyl-1,2-dihydropyridine may favor nucleophilic substitution or silyl migration due to its weaker electron-withdrawing nature .

- 3-Ethoxycarbonyl-6-furan-2-yl-2,5-diphenyl-1,2-dihydropyridine : The ethoxycarbonyl group at the 3-position stabilizes the dihydropyridine ring via conjugation, while the furan substituent enables π-stacking interactions in crystal packing .

Key Physical Properties

| Compound | LogP | Boiling Point | Density (g/cm³) | Reference |

|---|---|---|---|---|

| This compound | N/A | N/A | N/A | — |

| 3,5-Diethyl-1-phenyl-2-propyl-1,2-DHP | 5.37 | 125°C (0.5 mmHg) | 0.97 | |

| 4-Butyl-1-methoxycarbonyl-1,2-DHP | N/A | N/A | N/A |

Note: Data gaps for the target compound highlight the need for further experimental characterization.

Hydride-Donating Ability: 1,2-DHP vs. 1,4-DHP

1,2-DHPs exhibit distinct thermodynamic and kinetic behaviors compared to 1,4-DHPs in hydride transfer reactions. For example:

- 1,2-Phenoxyacyl-DHP (1,2-PYH) vs. 1,4-Phenoxyacyl-DHP (1,4-PYH): 1,2-PYH demonstrates a lower Gibbs free energy barrier (ΔG‡ = 18.3 kcal/mol) for hydride donation compared to 1,4-PYH (ΔG‡ = 22.1 kcal/mol), making it more reactive in NADH-like reductions .

- 1,2-Hantzsch Ester (1,2-HEH) vs. 1,4-Hantzsch Ester (1,4-HEH) : 1,2-HEH shows faster hydride release rates (k = 1.2 × 10⁻³ s⁻¹) under physiological conditions, attributed to reduced steric hindrance .

Pharmacological Potential

- N-Acyl-1,2-DHPs : Serve as precursors to marine alkaloids (e.g., oroidine) via bromine-mediated cyclizations . The ethoxy group in 2-Ethoxy-1-phenyl-1,2-DHP could enhance bioavailability due to increased lipophilicity (predicted LogP ~5.3, similar to 3,5-diethyl-1-phenyl-2-propyl-1,2-DHP ).

- Antimicrobial Activity : Polyfunctional 1,2-DHPs with 4-methoxyphenyl substituents (e.g., compound 73) exhibit potent activity against Bacillus spp. (MIC = 2 µg/mL) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethoxy-1-phenyl-1,2-dihydropyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of ethoxy-substituted precursors with phenyl-containing intermediates. For example, analogous pyridine derivatives have been synthesized using t-BuOK as a base and picolinaldehyde as a key reactant under anhydrous conditions. Reaction parameters like temperature (e.g., reflux in THF at 80°C) and stoichiometric ratios significantly affect yield optimization. Parallel purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product .

Q. What spectroscopic and crystallographic methods are used to confirm its structure?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., ethoxy group at C2, phenyl at C1) and dihydropyridine ring conformation.

- X-ray Crystallography : Single-crystal analysis resolves bond angles (e.g., dihedral angle between pyridine and phenyl rings ≈11.3°) and intermolecular interactions (e.g., C–H···N hydrogen bonds forming 2D networks) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Treat as a potential irritant. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at ≤4°C to minimize degradation. Toxicity data may be incomplete; refer to analogous compounds’ SDS for hazard extrapolation (e.g., avoid inhalation and direct skin contact) .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity data across studies?

- Methodological Answer : Discrepancies may arise from substituent positioning (e.g., fluorophenyl vs. methoxyphenyl analogs) or solvent effects. Systematic comparison via:

- Structural analogs : Synthesize derivatives with controlled substitutions (e.g., 1-(3-fluorophenyl)-2-pyridone vs. 2-ethoxy-1-phenyl variants) and test under identical conditions .

- Kinetic studies : Monitor reaction intermediates using in situ IR or HPLC to identify rate-limiting steps.

Q. How do solvent polarity and temperature influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may stabilize transition states, altering regioselectivity.

- Temperature : Elevated temperatures (≥100°C) accelerate ring-opening reactions but risk side-product formation. Optimize using Design of Experiments (DoE) to balance reaction rate and purity .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich sites for electrophilic attacks.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to assess binding affinity. Validate with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies identify degradation pathways under varying storage conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS.

- Stability-Indicating Methods : Develop HPLC protocols with photodiode array detection to resolve degradation peaks (e.g., hydrolyzed ethoxy groups or oxidized dihydropyridine rings) .

Q. How does chirality impact biological activity, and what methods resolve enantiomers?

- Methodological Answer : If chiral centers exist (e.g., at C1 or C2), enantiomers may exhibit divergent bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.